(-)-delta-9-Thc (D3)

Food Safety LC-MS/MS Cannabinoid Quantification

Select (-)-delta-9-THC (D3) CRM for unambiguous THC quantification. This pentyl-chain deuterated isotopologue co-elutes with native Δ9-THC, correcting matrix effects (ion suppression/enhancement) in urine, serum, oral fluid, and edible oils. ISO 17025/17034 certified, supplied at 100 µg/mL in methanol. DEA-exempt—no Schedule I delays. Indispensable for forensic, clinical, and food safety LC-MS/GC-MS methods.

Molecular Formula C21H30O2
Molecular Weight 317.5 g/mol
CAS No. 81586-39-2
Cat. No. B162103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-delta-9-Thc (D3)
CAS81586-39-2
SynonymsDronabinol-d3; Δ9-Tetrahydrocannabinol-d3
Molecular FormulaC21H30O2
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
InChIKeyCYQFCXCEBYINGO-MVOYJBSWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-delta-9-THC (D3) CAS 81586-39-2: Certified Deuterated Internal Standard for LC-MS/MS and GC-MS Quantification


(-)-delta-9-THC (D3) (CAS 81586-39-2), systematically named (6aR,10aR)-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-(pentyl-5,5,5-d3)-6H-dibenzo[b,d]pyran-1-ol, is a stable isotope-labeled analog of Δ9-tetrahydrocannabinol (THC) featuring three deuterium atoms at the terminal pentyl side chain position . It serves as a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 standards, supplied as a 100 μg/mL solution in methanol [1]. This compound functions as an internal standard for the quantitative analysis of native Δ9-THC in biological matrices via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for pharmaceutical research, clinical toxicology, and forensic applications .

Why Unlabeled THC or Alternative Internal Standards Cannot Replace (-)-delta-9-THC (D3) for Accurate Quantification


Generic substitution of (-)-delta-9-THC (D3) with unlabeled THC or non-isotopic internal standards introduces systematic quantification errors due to differential matrix effects, extraction recovery variability, and ionization efficiency fluctuations [1]. In complex biological matrices such as urine, serum, oral fluid, and edible oils, native analytes experience significant ion suppression or enhancement during LC-MS/MS analysis, whereas a deuterated analog co-elutes identically and compensates for these variations through near-identical physiochemical behavior [1][2]. The use of a structurally dissimilar internal standard (e.g., non-cannabinoid compounds) fails to track analyte-specific losses during solid-phase extraction, liquid-liquid extraction, and derivatization steps, resulting in method validation failures for forensic and clinical applications [2]. The specific pentyl-chain deuteration pattern of (-)-delta-9-THC (D3) ensures no deuterium scrambling or loss during sample preparation, maintaining isotopic integrity throughout the analytical workflow [3].

Quantifiable Differentiation: (-)-delta-9-THC (D3) Performance Data Versus Comparators


Method Validation Recovery and Precision Using (-)-delta-9-THC (D3) as Internal Standard in Edible Oil Analysis

In a validated UPLC-MS/MS method for simultaneous determination of THC, CBD, and CBN in edible oil matrices, the use of (-)-delta-9-THC (D3) as an isotope internal standard enabled quantification across three spiked levels with recoveries ranging from 68.0% to 101.6% and relative standard deviations (RSD) from 7.0% to 20.1% [1]. In contrast, methods relying on external standard calibration or non-isotopic internal standards typically exhibit wider recovery ranges (often <60% to >120%) and higher RSDs (>25%) in complex lipid matrices due to uncorrected matrix effects [1].

Food Safety LC-MS/MS Cannabinoid Quantification

Chromatographic Co-Elution and Ion Ratio Matching in Forensic Urine Analysis Using (-)-delta-9-THC (D3)

Representative GC-MS chromatograms from validated forensic methods demonstrate that (-)-delta-9-THC (D3) co-elutes identically with native Δ9-THC, with monitored ions showing baseline resolution and identical retention times [1]. The method achieved calibration linearity from 25 to 250 ng/mL with r² values exceeding 0.996 when using (-)-delta-9-THC (D3) as the internal standard [1]. Non-deuterated internal standards or alternative isotope labels (e.g., 13C-labeled analogs) exhibit slight retention time shifts under certain GC temperature programs, leading to ion ratio deviations that can trigger false-negative or false-positive identifications in forensic casework.

Forensic Toxicology GC-MS Urine Drug Testing

Quantitative Sensitivity: LOQ Achievement in Serum Using (-)-delta-9-THC (D3) Versus Alternative Internal Standards

A validated GC-MS method for serum THC quantification using (-)-delta-9-THC (D3) as internal standard achieved a limit of quantification (LOQ) of 0.62 ng/mL for THC [1]. In comparison, an earlier method using d3-THC-COOH as internal standard for the acid metabolite exhibited a limited dynamic range and higher LOQ values due to ion suppression issues at low concentrations [2]. The pentyl-side-chain deuteration of (-)-delta-9-THC (D3) provides superior ion intensity stability compared to ring-deuterated analogs, which may undergo deuterium-hydrogen exchange under acidic derivatization conditions [1].

Clinical Toxicology Pharmacokinetics GC-MS Quantification

DEA Exempt Preparation Status and Procurement Efficiency of (-)-delta-9-THC (D3) Certified Reference Material

(-)-delta-9-THC (D3) CRM is supplied as a DEA exempt chemical preparation requiring no DEA registration or paperwork for purchase and handling within the United States . In contrast, native Δ9-THC reference standards (Schedule I controlled substances) require DEA Form 222 order forms, secure storage compliance, and detailed usage logging, which adds 2-4 weeks to procurement timelines and imposes ongoing administrative burden [1]. The deuterated analog also benefits from Canada Test Kit Registration #61-1538, exempting it from Health Canada import authorization requirements .

Laboratory Procurement Controlled Substance Compliance Analytical Standards

Recommended Procurement and Application Scenarios for (-)-delta-9-THC (D3) Based on Quantified Evidence


Accredited Food Safety Laboratories Testing Edible Oils for Cannabinoid Contamination

Laboratories performing ISO 17025-accredited analysis of edible oils for THC contamination should procure (-)-delta-9-THC (D3) as the internal standard. Validated UPLC-MS/MS methods using this compound achieve recoveries of 68.0-101.6% with RSDs of 7.0-20.1%, meeting regulatory method performance criteria [1]. The narrow recovery range and acceptable precision enable reliable quantification at trace levels (LOQ 0.20-0.52 μg/kg), which is essential for compliance with international food safety limits for hemp-derived products [1].

Forensic Toxicology Laboratories Performing DUI and Postmortem Blood/Urine THC Confirmation

Forensic laboratories conducting confirmatory THC testing in DUI or postmortem cases should use (-)-delta-9-THC (D3) to meet evidentiary standards. GC-MS methods validated with this internal standard achieve LOQs of 0.62 ng/mL in serum, enabling detection below the 2 ng/mL threshold frequently cited in impaired driving prosecutions [2]. The identical chromatographic co-elution and ion ratio matching with native THC ensures compliance with SWGTOX identification criteria [3].

Clinical Research and Pharmaceutical Development Pharmacokinetic Studies

Clinical research organizations and pharmaceutical developers conducting pharmacokinetic studies of THC-based therapeutics should select (-)-delta-9-THC (D3) for reliable quantification across biological matrices. The compound's stability profile—terminal half-life of approximately 8 hours in urine with detectability up to 10 days post-use via LC-MS/MS—supports both acute and chronic exposure studies . The high optical purity and absence of deuterium scrambling, confirmed through regiospecific synthesis methodology, ensures consistent internal standard performance throughout multi-year clinical trial sample storage and analysis [4].

Academic and Government Research Laboratories Requiring Rapid Procurement Without Controlled Substance Delays

Academic and government laboratories with time-sensitive research projects should procure (-)-delta-9-THC (D3) CRM to bypass DEA Schedule I procurement delays. The DEA exempt preparation status eliminates the 14-28 day lead time associated with native THC reference standards, enabling immediate method development and validation . This operational advantage is critical for grant-funded research with fixed project timelines and for laboratories establishing new cannabinoid testing capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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